2-{Dimethyl[(trimethylsilyl)methyl]silyl}dec-1-EN-4-OL
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Overview
Description
2-{Dimethyl[(trimethylsilyl)methyl]silyl}dec-1-EN-4-OL is a complex organic compound characterized by the presence of silicon atoms bonded to methyl groups and a dec-1-en-4-ol backbone. This compound is notable for its unique structural features, which include a trimethylsilyl group, making it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{Dimethyl[(trimethylsilyl)methyl]silyl}dec-1-EN-4-OL typically involves the reaction of trimethylsilyl chloride with a suitable precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to ensure high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the isolation of the target compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-{Dimethyl[(trimethylsilyl)methyl]silyl}dec-1-EN-4-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into silanes or other reduced forms.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens or organometallic compounds. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-{Dimethyl[(trimethylsilyl)methyl]silyl}dec-1-EN-4-OL finds applications in several scientific research areas:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for alcohols.
Biology: Investigated for its potential role in biological systems and as a tool for studying silicon-based biochemistry.
Medicine: Explored for its potential therapeutic applications and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, coatings, and advanced materials.
Mechanism of Action
The mechanism of action of 2-{Dimethyl[(trimethylsilyl)methyl]silyl}dec-1-EN-4-OL involves its interaction with molecular targets through its silicon-containing functional groups These interactions can modulate various biochemical pathways, leading to specific biological effects
Comparison with Similar Compounds
Similar Compounds
- 2-{Dimethyl[(trimethylsilyl)methyl]silyl}ethanol
- 2-(tert-Butyldimethylsiloxy)ethanol
Uniqueness
Compared to similar compounds, 2-{Dimethyl[(trimethylsilyl)methyl]silyl}dec-1-EN-4-OL stands out due to its longer carbon chain and the presence of an en-4-ol group, which imparts distinct chemical and physical properties. These features make it particularly useful in applications requiring specific reactivity and stability.
Properties
CAS No. |
921199-42-0 |
---|---|
Molecular Formula |
C16H36OSi2 |
Molecular Weight |
300.63 g/mol |
IUPAC Name |
2-[dimethyl(trimethylsilylmethyl)silyl]dec-1-en-4-ol |
InChI |
InChI=1S/C16H36OSi2/c1-8-9-10-11-12-16(17)13-15(2)19(6,7)14-18(3,4)5/h16-17H,2,8-14H2,1,3-7H3 |
InChI Key |
WOBFVIPLAKLNHN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CC(=C)[Si](C)(C)C[Si](C)(C)C)O |
Origin of Product |
United States |
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